Cas no 882055-36-9 (Benzothiazole, 2-bromo-5-chloro-6-fluoro-)

Benzothiazole, 2-bromo-5-chloro-6-fluoro- 化学的及び物理的性質
名前と識別子
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- Benzothiazole, 2-bromo-5-chloro-6-fluoro-
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Benzothiazole, 2-bromo-5-chloro-6-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-50412718-1.0g |
2-bromo-5-chloro-6-fluoro-1,3-benzothiazole |
882055-36-9 | 95% | 1.0g |
$0.0 | 2022-12-08 |
Benzothiazole, 2-bromo-5-chloro-6-fluoro- 関連文献
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Benzothiazole, 2-bromo-5-chloro-6-fluoro-に関する追加情報
Benzothiazole, 2-bromo-5-chloro-6-fluoro- (CAS No. 882055-36-9): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
Benzothiazole, 2-bromo-5-chloro-6-fluoro- (CAS No. 882055-36-9) is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential pharmacological applications. This compound, characterized by its bromo, chloro, and fluoro substituents, represents a promising scaffold for the development of novel therapeutic agents. The strategic placement of these halogen atoms enhances its reactivity and binding affinity, making it a valuable building block for drug discovery programs.
The< strong>Benzothiazole core is a well-known pharmacophore found in numerous biologically active molecules. Its aromatic system contributes to favorable interactions with biological targets, while the thiazole ring introduces unique electronic and steric properties. The introduction of bromine at the 2-position, chlorine at the 5-position, and fluorine at the 6-position further modulates these properties, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles. This compound exemplifies the growing trend in medicinal chemistry towards rational molecular design, where structural modifications are meticulously crafted to optimize biological activity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The< strong>Benzothiazole scaffold has been extensively explored for its ability to interact with various enzymes and receptors involved in these pathologies. For instance, studies have demonstrated that derivatives of< strong>Benzothiazole exhibit potent inhibitory effects on kinases and other signaling molecules crucial for disease progression. The halogenated< strong>Benzothiazole, specifically< strong>Benzothiazole, 2-bromo-5-chloro-6-fluoro-, has shown particular promise in preclinical studies due to its enhanced binding affinity and metabolic stability.
The synthesis of< strong>Benzothiazole, 2-bromo-5-chloro-6-fluoro- involves a multi-step process that typically begins with the functionalization of a benzothiazole precursor. Key steps include bromination at the 2-position, chlorination at the 5-position, and fluorination at the 6-position. These transformations are often carried out using established synthetic methodologies such as electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. The choice of reagents and reaction conditions is critical to achieving high yields and purity while minimizing side reactions.
The structural features of< strong>Benzothiazole, 2-bromo-5-chloro-6-fluoro- make it an attractive candidate for further derivatization to generate novel compounds with tailored biological activities. For example, researchers have explored the use of this scaffold in designing molecules that target specific cancer pathways. Preclinical data suggest that certain derivatives exhibit selective toxicity towards tumor cells while sparing healthy tissues. This selectivity is attributed to the precise interactions between the halogenated< strong>Benzothiazole moiety and biological targets, highlighting its potential as a lead compound for oncology drug development.
In addition to its applications in oncology,< strong>Benzothiazole derivatives have been investigated for their anti-inflammatory and antimicrobial properties. The presence of bromine, chlorine, and fluorine substituents enhances the compound's ability to modulate inflammatory pathways by interacting with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, these halogen atoms contribute to improved bioavailability and resistance to metabolic degradation, making< strong>Benzothiazole compounds suitable for long-term therapeutic use.
The growing interest in< strong>Benzothiazole-based drugs has spurred innovation in synthetic methodologies aimed at improving efficiency and scalability. Advances in catalytic systems have enabled more sustainable production processes while maintaining high chemical yields. Additionally, computational modeling techniques have been employed to predict the biological activity of< strong>Benzothiazole derivatives before experimental synthesis, significantly reducing time-to-market for new drug candidates.
Evaluation of< strong>Benzothiazole, 2-bromo-5-chloro-6-fluoro-'s pharmacokinetic properties is essential for understanding its potential as a therapeutic agent. Studies have shown that this compound exhibits favorable solubility profiles and moderate oral bioavailability when formulated appropriately. These characteristics are critical for ensuring effective drug delivery to target tissues while minimizing systemic toxicity.
The future direction of research on< strong>Benzothiazole, 2-bromo-5-chloro-6-fluoro- includes exploring its role in emerging therapeutic areas such as immunotherapy and precision medicine. By leveraging its unique structural features, scientists aim to develop next-generation therapeutics that offer personalized treatment options based on individual patient profiles.
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